Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
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Overview
Description
Starting Materials: Piperidine, suitable halide or tosylate derivative.
Reaction Conditions: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with a halide or tosylate derivative of the imidazole intermediate.
Esterification:
Starting Materials: Imidazole-piperidine intermediate, ethyl chloroformate.
Reaction Conditions: The esterification is carried out using ethyl chloroformate in the presence of a base such as triethylamine to yield the final ethyl ester product.
Industrial Production Methods: In industrial settings, the production of Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize efficiency.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, possibly cox enzymes , leading to changes in their activity. This interaction could potentially alter the signaling pathways associated with these targets.
Biochemical Pathways
If the compound does indeed target cox enzymes , it would affect the arachidonic acid pathway, leading to changes in the production of prostaglandins, thromboxanes, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow.
Result of Action
If the compound does indeed target cox enzymes , its action could potentially result in reduced inflammation and pain sensation, given the role of these enzymes in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride typically involves multi-step organic reactions
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Imidazole Ring Formation:
Starting Materials: 4-methylimidazole, piperidine.
Reaction Conditions: The imidazole ring is synthesized through a condensation reaction involving 4-methylimidazole and an appropriate aldehyde or ketone under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halides, tosylates; in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original ester compound.
Substitution: Various substituted imidazole or piperidine derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride is utilized in several research domains:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylate dihydrochloride
- 4-Methyl-2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride
Comparison: Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride stands out due to its unique combination of an imidazole ring and a piperidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a versatile tool in research and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSMLYAOOASKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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